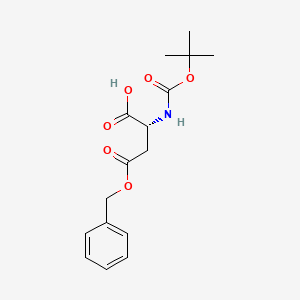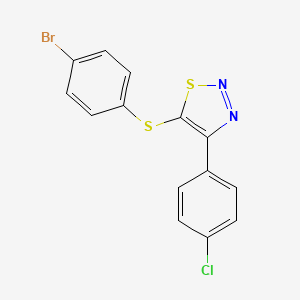
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The thiadiazole ring is substituted with a bromophenyl group and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, which is a type of heterocycle. This ring is substituted with a bromophenyl group and a chlorophenyl group. The bromine and chlorine atoms are halogens, and they are likely to significantly influence the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiadiazole ring and the halogen substituents. The sulfur atom in the thiadiazole ring and the halogen atoms are likely to be sites of high reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a thiadiazole ring and halogen substituents could influence its polarity, solubility, and stability .科学的研究の応用
Structural Analysis and Heterocycle Synthesis
The synthesis and structural elucidation of thiadiazole derivatives, including compounds similar to "4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide," demonstrate significant interest in developing novel materials with potential applications in various fields. For instance, studies on the crystalline structure of thiadiazole compounds contribute to understanding their molecular arrangements and potential as building blocks for more complex molecules (Zy Zhang, Hs Dong, Y. Zhu, 1996).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly in the protection of metals against corrosion. The quantum chemical and molecular dynamics simulation studies of thiadiazole derivatives, including those structurally related to "this compound," indicate their effectiveness in inhibiting corrosion of iron, showcasing their potential in industrial applications (S. Kaya, C. Kaya, Lei Guo, et al., 2016).
Antiviral Activities
The synthesis and evaluation of thiadiazole sulfonamides for antiviral activities have been a significant area of research. Derivatives of thiadiazole have shown promising results against specific viruses, indicating the potential for therapeutic applications. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their bioassay tests against tobacco mosaic virus activity highlight the antiviral potential of these compounds (Zhuo Chen, Weiming Xu, Ke-liang Liu, et al., 2010).
作用機序
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound has biological activity, it could interact with biological macromolecules (like proteins or DNA) in a manner that depends on its specific structure and functional groups .
将来の方向性
特性
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUQTCAJARBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
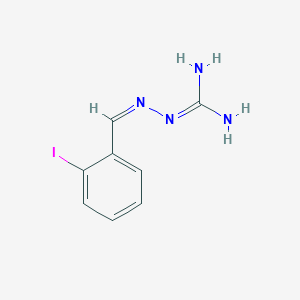
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
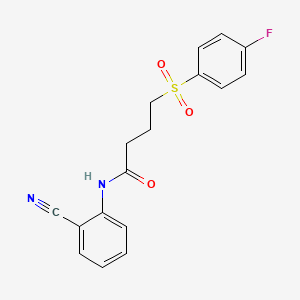
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
![7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2761166.png)
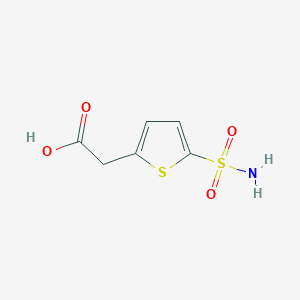

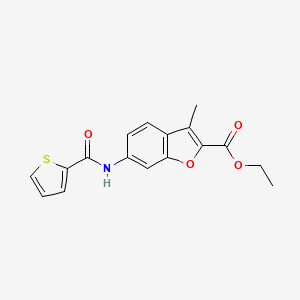
![N-cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2761173.png)
![4-(4-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2761176.png)
![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)
